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molecular formula C11H8BrCl B8756175 1-(Bromomethyl)-7-chloronaphthalene

1-(Bromomethyl)-7-chloronaphthalene

Cat. No. B8756175
M. Wt: 255.54 g/mol
InChI Key: IVPJUSNQPHKKKU-UHFFFAOYSA-N
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Patent
US07696240B2

Procedure details

Using general procedure A (Exp. 1.3.), 7-chloro-1-methyl-naphthalene was reacted with N-bromosuccinimide to give 1-bromomethyl-7-chloro-naphthalene as a white solid. MS: 253.9 ([M]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[C:9]2[CH3:12])=[CH:4][CH:3]=1.[Br:13]N1C(=O)CCC1=O>>[Br:13][CH2:12][C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([Cl:1])[CH:11]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C=CC=C(C2=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=CC2=CC=C(C=C12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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